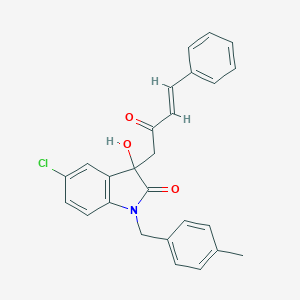![molecular formula C19H16N2O2S B272185 2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol](/img/structure/B272185.png)
2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol, also known as THPN, is a synthetic compound that has been found to have potential therapeutic applications. THPN is a member of the thienopyrimidine family of compounds and has been shown to have a unique mechanism of action.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol is not fully understood, but it has been proposed that it may inhibit the activity of the enzyme phosphodiesterase-4 (PDE4). PDE4 is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels, which play a role in various cellular processes. By inhibiting PDE4, this compound may increase cAMP levels and affect cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In one study, this compound was found to inhibit the proliferation of human hepatocellular carcinoma cells by inducing cell cycle arrest and apoptosis. Another study showed that this compound protected against oxidative stress-induced apoptosis in human retinal pigment epithelial cells by reducing the production of reactive oxygen species (ROS).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol in lab experiments is its unique mechanism of action. This compound may be useful in investigating the role of PDE4 and cAMP in cellular signaling pathways. However, one limitation of using this compound is that its effects may be cell-type specific and may not be applicable to all cell types.
Direcciones Futuras
There are several future directions for research on 2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol. One direction is to investigate the potential therapeutic applications of this compound in other types of cancer cells. Another direction is to further investigate the mechanism of action of this compound and its effects on cellular signaling pathways. Additionally, the development of more potent derivatives of this compound may be explored for potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol involves the reaction of 2-hydroxy-3-methylbenzaldehyde and thiourea in the presence of a catalytic amount of acetic acid. The resulting product is then reacted with phenylacetyl chloride to yield this compound. The synthesis of this compound has been optimized to produce a high yield of the compound.
Aplicaciones Científicas De Investigación
2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has been investigated for its potential therapeutic applications in various scientific research studies. One study found that this compound has antitumor activity against human hepatocellular carcinoma cells. Another study showed that this compound has a protective effect against oxidative stress-induced apoptosis in human retinal pigment epithelial cells.
Propiedades
Fórmula molecular |
C19H16N2O2S |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2-(2-hydroxy-3-methylphenyl)-5-phenyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H16N2O2S/c1-11-6-5-9-13(16(11)22)17-20-18(23)15-14(10-24-19(15)21-17)12-7-3-2-4-8-12/h2-10,17,21-22H,1H3,(H,20,23) |
Clave InChI |
JLGFDZOLDBGVMJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1O)C2NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2 |
SMILES canónico |
CC1=C(C(=CC=C1)C2NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272106.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272107.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272111.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272112.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272114.png)
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272115.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272116.png)
![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272117.png)

![5-chloro-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272121.png)
![3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272123.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272124.png)
![5-chloro-3-hydroxy-1-methyl-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272125.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272127.png)